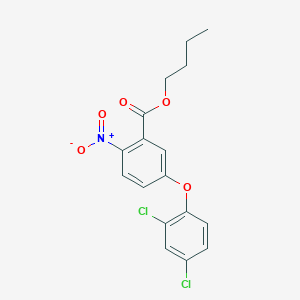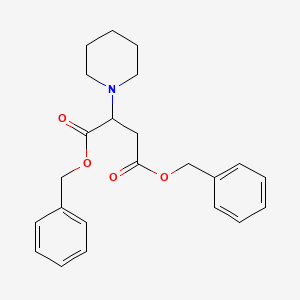![molecular formula C9H10Cl2OS B14608490 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol CAS No. 61062-70-2](/img/structure/B14608490.png)
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol is an organochlorine compound that features a chlorinated phenyl group attached to a propanol backbone via a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol typically involves the reaction of 4-chlorothiophenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-chlorothiophenol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 3-chloro-2-[(4-chlorophenyl)sulfanyl]propanal or 3-chloro-2-[(4-chlorophenyl)sulfanyl]propanone.
Reduction: Formation of 3-chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-amine or 3-chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins through its sulfanyl and hydroxyl groups, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but lacks the sulfanyl linkage.
4-Chlorothiophenol: Contains the chlorinated phenyl and sulfanyl groups but lacks the propanol backbone.
3-Chloro-2-[(4-methylphenyl)sulfanyl]propan-1-ol: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol is unique due to the presence of both chlorinated phenyl and sulfanyl groups attached to a propanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
61062-70-2 |
|---|---|
分子式 |
C9H10Cl2OS |
分子量 |
237.15 g/mol |
IUPAC名 |
3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C9H10Cl2OS/c10-5-9(6-12)13-8-3-1-7(11)2-4-8/h1-4,9,12H,5-6H2 |
InChIキー |
GFDVQSDTTVAPAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SC(CO)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)


![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)


![4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-](/img/structure/B14608444.png)




![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
